Product packaging for Benzimidazole, 2-decyl-(Cat. No.:CAS No. 6699-69-0)

Benzimidazole, 2-decyl-

Cat. No.: B5101515
CAS No.: 6699-69-0
M. Wt: 258.4 g/mol
InChI Key: MJEUKYAKMPDPLE-UHFFFAOYSA-N
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Description

Contextualization of Benzimidazole (B57391) Scaffold Significance in Contemporary Chemistry

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, holds a privileged position in modern chemistry. nih.govfiveable.me Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, making it a cornerstone in medicinal chemistry. taylorandfrancis.comresearchgate.net This versatile framework is present in numerous FDA-approved drugs and is actively explored for developing new therapeutic agents against a multitude of diseases, including cancer, microbial and viral infections, inflammation, and hypertension. nih.govrsc.orgnih.gov The significance of the benzimidazole core also extends to materials science, where its derivatives are utilized in the development of organic light-emitting diodes (OLEDs), polymers, and corrosion inhibitors due to their thermal stability and electronic properties. unileon.esijarsct.co.in

The chemical stability of the benzimidazole ring, being resistant to many strong acids, alkalis, and reduction except under extreme conditions, further enhances its utility as a reliable building block in organic synthesis. nih.gov Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and can coordinate with metal ions, which is crucial for its diverse biological activities and applications. fiveable.menih.gov This adaptability allows chemists to create a vast array of complex molecules with fine-tuned properties for specific applications, driving continuous advancements in targeted therapies and materials science. fiveable.meunileon.es

Scope of Advanced Research on Alkyl-Substituted Benzimidazoles, with Specific Focus on 2-Decyl-Benzimidazole

Research into alkyl-substituted benzimidazoles, particularly those with substitutions at the 2-position, is a burgeoning area of chemical investigation. The introduction of an alkyl group, such as a decyl group, at this position significantly influences the molecule's physicochemical properties, including its lipophilicity. ontosight.ai This modification can enhance membrane permeability, potentially leading to improved biological activity. smolecule.com

2-Decyl-benzimidazole , the focus of this article, is a derivative featuring a ten-carbon alkyl chain attached to the second carbon of the benzimidazole core. smolecule.com This long hydrophobic chain is a key feature, distinguishing it from other benzimidazoles and influencing its interactions with biological systems and materials. smolecule.com Advanced research on 2-decyl-benzimidazole and related 2-alkyl-substituted benzimidazoles encompasses several key areas:

Medicinal Chemistry : Investigating their potential as antimicrobial, antifungal, antiviral, and anticancer agents. ontosight.aismolecule.com The lipophilic nature imparted by the decyl group is hypothesized to facilitate passage through cell membranes, a desirable trait for drug candidates. smolecule.com

Materials Science : Exploring their application as corrosion inhibitors for metals like carbon steel. peacta.orgresearchgate.netrsc.org The long alkyl chain can contribute to the formation of a protective hydrophobic layer on the metal surface.

Synthetic Chemistry : Developing efficient and environmentally friendly methods for their synthesis. rsc.orgresearchgate.net

The following table provides a snapshot of the diverse research applications of 2-alkyl-substituted benzimidazoles.

Research AreaFocus of InvestigationPotential Applications
Medicinal Chemistry Antimicrobial and anticancer activitiesDevelopment of new antibiotics and chemotherapeutic agents. smolecule.comrsc.org
Materials Science Corrosion inhibition propertiesProtection of industrial metals from degradation in acidic environments. peacta.orgrsc.orgnih.gov
Receptor Ligand Studies Selective binding to specific biological receptorsDevelopment of targeted therapies, for example, for the angiotensin AT2 receptor. nih.govdiva-portal.orgresearchgate.net

Methodological Approaches in Benzimidazole Investigations: An Overview of Current Research Trends

The investigation of benzimidazole derivatives, including 2-decyl-benzimidazole, employs a combination of synthetic, analytical, and computational methods to elucidate their properties and potential applications.

Synthesis: Modern synthetic strategies for benzimidazoles prioritize efficiency, sustainability, and high yields. Common methods include:

Condensation Reactions: The most prevalent method involves the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. nih.govrsc.orgarabjchem.org For 2-decyl-benzimidazole, this would typically involve the reaction of o-phenylenediamine (B120857) with undecanoic acid or its derivatives.

Catalysis: A wide range of catalysts, including metal-based catalysts (e.g., palladium, copper, gold), nanocatalysts, and even biocatalysts, are employed to facilitate these reactions under milder, often solvent-free, conditions. nih.govrsc.orgresearchgate.netbenthamdirect.com

Microwave-Assisted Synthesis: This technique is increasingly used to accelerate reaction times and improve yields of benzimidazole derivatives. rsc.orgarabjchem.org

Analytical Techniques: A suite of analytical methods is used to characterize and quantify benzimidazole compounds:

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, identification, and quantification of benzimidazole derivatives in various matrices, including biological fluids. mdpi.comnih.govnih.govdeepdyve.com Gas chromatography (GC) is also used for volatile and thermally stable derivatives. mdpi.com

Computational Studies: In silico approaches are integral to modern benzimidazole research, providing insights that guide experimental work:

Molecular Docking: This technique predicts the binding orientation of benzimidazole derivatives to the active sites of biological targets, helping to understand their mechanism of action and to design more potent compounds. bohrium.commersin.edu.trnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between benzimidazole derivatives and their targets over time, offering deeper insights into binding stability. bohrium.commersin.edu.tr

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate the chemical structure of benzimidazole derivatives with their biological activity, enabling the prediction of the activity of new compounds. bohrium.com

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, which is particularly useful in fields like corrosion inhibition to predict how a molecule will interact with a metal surface. peacta.org

The synergy between these methodological approaches is crucial for advancing the field of benzimidazole chemistry, from the rational design and synthesis of novel compounds like 2-decyl-benzimidazole to the thorough evaluation of their functional properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N2 B5101515 Benzimidazole, 2-decyl- CAS No. 6699-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-decyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-2-3-4-5-6-7-8-9-14-17-18-15-12-10-11-13-16(15)19-17/h10-13H,2-9,14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEUKYAKMPDPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217192
Record name Benzimidazole, 2-decyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6699-69-0
Record name Benzimidazole, 2-decyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Decyl Benzimidazole and Analogues

Novel Synthetic Pathways for 2-Alkyl Benzimidazole (B57391) Core Formation

The primary and most straightforward method for the synthesis of 2-alkyl-benzimidazoles, including 2-decyl-benzimidazole, involves the condensation of o-phenylenediamine (B120857) with an appropriate carboxylic acid. In the case of 2-decyl-benzimidazole, undecanoic acid serves as the precursor for the decyl group at the 2-position. This reaction is typically facilitated by acidic conditions and often requires elevated temperatures to drive the cyclodehydration.

Catalyst-Mediated Cyclocondensation Reactions

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of benzimidazole synthesis. Various catalytic systems have been developed to facilitate the cyclocondensation reaction under milder conditions and with improved yields.

Lewis acids are effective catalysts for promoting the synthesis of benzimidazole derivatives. mdpi.com Their role is to activate the carbonyl group of the carboxylic acid or aldehyde, making it more susceptible to nucleophilic attack by the amino group of o-phenylenediamine. While specific studies focusing solely on the Lewis acid-catalyzed synthesis of 2-decyl-benzimidazole are not extensively detailed in the reviewed literature, the general applicability of this method to 2-substituted benzimidazoles is well-established. For instance, various metal triflates, such as Er(OTf)₃, have been shown to be commercially available and recyclable catalysts for the synthesis of 1,2-disubstituted benzimidazoles. mdpi.com Other Lewis acids like ZrOCl₂·8H₂O, TiCl₄, and SnCl₄·5H₂O have also proven to be highly effective. mdpi.com

A general representation of this catalytic cycle involves the coordination of the Lewis acid to the carbonyl oxygen of the aldehyde, followed by nucleophilic attack from the o-phenylenediamine, subsequent cyclization, and dehydration to yield the benzimidazole ring. Nanoparticle-based catalysts, such as those derived from zinc oxide (ZnO), have also been employed to activate the imine intermediate in the condensation reaction. semanticscholar.org

Table 1: Examples of Lewis Acid Catalysts in Benzimidazole Synthesis

Catalyst Reactants General Conditions Reference
Er(OTf)₃ o-phenylenediamine, Aldehydes Water, 80°C mdpi.com
ZrOCl₂·8H₂O o-phenylenediamines, Orthoesters Room Temperature mdpi.com
ZnO Nanoparticles o-phenylenediamine, Aldehydes Ball-milling, Solvent-free semanticscholar.org

Palladium-catalyzed reactions are powerful tools for the derivatization of the benzimidazole core, particularly for C-C and C-N bond formation. nycu.edu.twresearchgate.net While these methods are more commonly applied to the functionalization of the benzene (B151609) ring or the nitrogen atoms of the imidazole (B134444) moiety, they can be conceptually extended to strategies involving precursors to 2-decyl-benzimidazole. For instance, a pre-functionalized benzimidazole could undergo a palladium-catalyzed cross-coupling reaction to introduce the decyl chain. An efficient palladium-catalyzed strategy for the synthesis of 2-(2'-biphenyl)-benzimidazoles has been reported, proceeding via a regioselective C-H bond activation of a 2-aryl-benzimidazole. nycu.edu.tw This highlights the potential of palladium catalysis in the targeted functionalization of the benzimidazole system.

Green chemistry principles are increasingly being integrated into the synthesis of benzimidazoles to minimize environmental impact. niscpr.res.inchemmethod.comnih.gov These approaches often involve the use of environmentally benign solvents like water, solvent-free conditions, and recyclable catalysts. mdpi.comnih.gov For the synthesis of 2-alkyl benzimidazoles, methods utilizing deep eutectic solvents (DES) as both the reaction medium and reagent have been reported, offering advantages in terms of yield and simplified work-up procedures. nih.gov A one-pot reaction for the synthesis of 2-substituted benzimidazoles using ammonium (B1175870) chloride as a catalyst at 80-90°C in ethanol (B145695) has been described as a green and economically viable method. niscpr.res.in

Table 2: Green Chemistry Approaches to Benzimidazole Synthesis

Approach Reactants Conditions Key Features Reference
Deep Eutectic Solvent (DES) o-phenylenediamine, Aldehydes 80°C, 8-10 min Solvent and reactant in one, high yields nih.gov
Ammonium Chloride Catalysis o-phenylenediamine, Aldehydes Ethanol, 80-90°C, 2h Economical, good yields niscpr.res.in
Water as Solvent o-phenylenediamine, Aldehydes Er(OTf)₃ catalyst, 80°C Environmentally benign mdpi.com

One-Pot Multicomponent Reactions for Enhanced Efficiency

One-pot multicomponent reactions offer a streamlined approach to the synthesis of complex molecules like benzimidazoles by combining multiple reaction steps in a single vessel, thereby improving efficiency and reducing waste. nih.govresearchgate.netresearchgate.net A one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes has been developed using lanthanum chloride as a mild and efficient catalyst in acetonitrile (B52724) at room temperature. nih.gov Another efficient one-pot procedure involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of an H₂O₂/HCl system in acetonitrile at room temperature, which is noted for its short reaction times and excellent yields. researchgate.net

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. asianpubs.orgrasayanjournal.co.injocpr.comeurekaselect.com In the context of benzimidazole synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. asianpubs.org A microwave-assisted cyclocondensation of o-phenylenediamine and a carboxylic acid in an acidic medium has been reported to synthesize various 2-alkyl-benzimidazoles, including 2-heptyl-benzimidazole, in high yields (80-95%) within minutes. asianpubs.org This rapid and efficient methodology is highly applicable to the synthesis of 2-decyl-benzimidazole. Another study highlights a catalyst-free microwave-assisted approach that achieves notable yields of 94% to 98% in 5 to 10 minutes. eurekaselect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Heptyl-Benzimidazole

Method Reactants Conditions Reaction Time Yield Reference
Conventional Heating o-phenylenediamine, Octanoic Acid Reflux 4 hours 75% asianpubs.org
Microwave Irradiation o-phenylenediamine, Octanoic Acid 50% power, HCl 3 minutes 85% asianpubs.org

Functionalization and Structural Diversification at the 2-Position of the Benzimidazole Ring

The functionalization of the pre-formed 2-decyl-benzimidazole core is a key strategy for generating a library of analogues with diverse properties. The primary sites for derivatization are the nitrogen atoms of the imidazole ring.

Strategies for Introducing Long-Chain Alkyl Substituents

The most direct and classical method for introducing a decyl group at the 2-position of the benzimidazole ring is the Phillips condensation reaction. This method involves the condensation of o-phenylenediamine with a long-chain carboxylic acid, in this case, undecanoic acid, typically in the presence of a strong acid catalyst such as hydrochloric acid or polyphosphoric acid (PPA) at elevated temperatures. adichemistry.comsemanticscholar.org Good yields are generally obtained with aliphatic acids in this reaction. adichemistry.com The reaction proceeds through the initial acylation of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization and dehydration to form the imidazole ring. adichemistry.com

An alternative approach involves the reaction of o-phenylenediamine with undecanal. This condensation initially forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield 2-decyl-benzimidazole. researchgate.netsemanticscholar.org Various oxidizing agents and catalysts can be employed to facilitate this transformation. researchgate.net

Modern synthetic protocols may utilize microwave assistance to accelerate the reaction and improve yields. For instance, the condensation of o-phenylenediamines with fatty acids can be efficiently carried out under microwave irradiation.

Table 1: Representative Methods for the Synthesis of 2-Alkyl-Benzimidazoles
Precursor 1Precursor 2MethodCatalyst/ConditionsProductReference(s)
o-PhenylenediamineUndecanoic AcidPhillips CondensationHCl or PPA, Heat2-Decyl-1H-benzimidazole adichemistry.comsemanticscholar.org
o-PhenylenediamineUndecanalCondensation/Oxidative CyclizationOxidizing Agent2-Decyl-1H-benzimidazole researchgate.netsemanticscholar.org
o-PhenylenediamineFatty AcidsMicrowave-assisted SynthesisAcid catalyst2-Alkyl-benzimidazoles researchgate.net

Derivatization at Nitrogen Atoms (N1 and N3) of the Benzimidazole Core

The nitrogen atoms of the 2-decyl-benzimidazole ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions.

N-Alkylation:

N-alkylation of 2-decyl-benzimidazole can be achieved by reacting it with various alkyl halides (e.g., alkyl bromides) in the presence of a base. researchgate.net Common bases used for this purpose include potassium carbonate, sodium hydroxide, or sodium hydride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can be employed to enhance the reaction rate and yield, particularly when using aqueous bases. researchgate.net For instance, 2-substituted benzimidazoles have been successfully alkylated using C3-C10 alkyl bromides under phase-transfer catalysis conditions. researchgate.net

The regioselectivity of N-alkylation in unsymmetrically substituted benzimidazoles is influenced by both steric and electronic factors. In the case of 2-decyl-benzimidazole, the two nitrogen atoms are equivalent, leading to a single N-alkylated product (1-alkyl-2-decyl-benzimidazole).

N-Acylation:

N-acylation of 2-decyl-benzimidazole can be accomplished using acylating agents such as acid chlorides or acid anhydrides. ijpsm.com The reaction is often performed in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid generated during the reaction. These reactions typically proceed under mild conditions to afford the corresponding N-acyl-2-decyl-benzimidazole derivatives. The use of highly reactive acylating agents allows for efficient functionalization of the benzimidazole nitrogen.

Table 2: General Conditions for N-Functionalization of 2-Substituted Benzimidazoles
ReactionReagentBaseSolventCatalyst/AdditiveReference(s)
N-AlkylationAlkyl Bromide (C3-C10)KOH (aq)-Tetrabutylammonium hydrogen sulfate researchgate.net
N-AlkylationAlkyl HalideK2CO3Acetonitrile- nih.gov
N-AcylationAcid Chloride/AnhydrideTriethylamine/PyridineDichloromethane/THF- ijpsm.com

Influence of Substituent Nature on Reaction Selectivity and Pathway

The nature of the substituent at the 2-position of the benzimidazole ring can significantly influence the selectivity and pathway of subsequent reactions, particularly N-functionalization.

The long decyl chain at the 2-position of 2-decyl-benzimidazole is an electron-donating group, which increases the electron density on the imidazole ring, thereby enhancing the nucleophilicity of the nitrogen atoms. This generally facilitates electrophilic substitution reactions at the nitrogen atoms.

However, the steric bulk of the decyl group can also play a role. While the decyl chain is flexible, its presence may sterically hinder the approach of bulky electrophiles to the adjacent nitrogen atoms. This steric effect can influence the rate of N-alkylation and N-acylation, especially when large alkylating or acylating agents are used. In cases of unsymmetrically substituted benzimidazoles, a bulky 2-substituent would likely direct incoming electrophiles to the less sterically hindered N1-position.

Characterization of Reaction Mechanisms and Kinetics in Benzimidazole Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of 2-decyl-benzimidazole and its derivatives.

Mechanistic Elucidation of Cyclization and Oxidation Steps

The formation of the benzimidazole ring can proceed through different mechanistic pathways depending on the starting materials and reaction conditions.

When o-phenylenediamine reacts with a long-chain carboxylic acid like undecanoic acid (Phillips condensation), the mechanism involves the initial formation of an N-acyl-o-phenylenediamine intermediate. adichemistry.com This is followed by an intramolecular nucleophilic attack of the second amino group on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the benzimidazole ring.

In the case of synthesis from o-phenylenediamine and an aldehyde such as undecanal, the reaction proceeds through the formation of a Schiff base (an imine) intermediate. researchgate.netsemanticscholar.org This intermediate then undergoes an intramolecular cyclization followed by an oxidation step to form the aromatic benzimidazole ring. The oxidation can be effected by various oxidizing agents or can occur via aerobic oxidation.

The oxidative cyclization of anilines to form benzimidazoles can also proceed via nitrosobenzene (B162901) or amine N-oxide intermediates, particularly in ring-fused systems. nih.gov While less common for the direct synthesis of 2-alkyl-benzimidazoles from simple precursors, these pathways highlight the diverse mechanistic possibilities in benzimidazole chemistry.

Role of Intermediates in Synthetic Pathways

N-Acyl-o-phenylenediamine: In the Phillips condensation, the formation of this intermediate is the first committed step. The rate of its formation and subsequent cyclization can be influenced by the reaction temperature and the nature of the acid catalyst.

Schiff Base (Imine): When starting from an aldehyde, the formation of the Schiff base is a critical equilibrium step. The stability and reactivity of this intermediate are crucial for the subsequent cyclization and oxidation. The electron-donating nature of the decyl group in the aldehyde may influence the rate of imine formation.

The isolation and characterization of these intermediates, where possible, provide valuable insights into the reaction mechanism and can aid in the optimization of reaction conditions to maximize the yield of the desired 2-decyl-benzimidazole.

Advanced Spectroscopic and Crystallographic Investigations of 2 Decyl Benzimidazole Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules like 2-decyl-benzimidazole. Through the application of one- and two-dimensional NMR experiments, a comprehensive picture of the molecular framework and its conformational preferences in solution can be constructed.

The ¹H and ¹³C NMR spectra of 2-decyl-benzimidazole are characterized by distinct signals corresponding to the aromatic protons and carbons of the benzimidazole (B57391) ring system and the aliphatic protons and carbons of the decyl substituent. While specific experimental data for 2-decyl-benzimidazole is not extensively reported, analysis of closely related long-chain 2-alkyl-benzimidazoles, such as 2-nonyl-benzimidazole and 2-undecyl-benzimidazole, allows for a reliable prediction of the chemical shifts. nih.govpreprints.org

The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern for the four protons on the benzene (B151609) ring, typically in the range of δ 7.1-7.6 ppm. Due to the tautomerism in the benzimidazole ring, the protons at positions 4 and 7, and 5 and 6, may become chemically equivalent on the NMR timescale, leading to a simplified AA'BB' or similar multiplet system. The N-H proton of the imidazole (B134444) ring gives rise to a broad singlet at a downfield chemical shift, often above δ 12.0 ppm, due to hydrogen bonding and proton exchange. scielo.br

The decyl chain protons will exhibit characteristic chemical shifts. The methylene (B1212753) group adjacent to the benzimidazole ring (C-1' of the decyl chain) is expected to appear as a triplet at approximately δ 2.8-3.0 ppm. The subsequent methylene groups will show overlapping multiplets in the region of δ 1.2-1.8 ppm, with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm. rsc.orgdiva-portal.org

In the ¹³C NMR spectrum, the carbon atom at position 2 of the benzimidazole ring, to which the decyl chain is attached, is anticipated to resonate around δ 151-155 ppm. The aromatic carbons of the benzene ring will appear in the δ 110-144 ppm range. For the decyl chain, the C-1' carbon will be found at approximately δ 30-33 ppm, while the other methylene carbons will have signals in the δ 22-32 ppm range. The terminal methyl carbon will be the most shielded, with a chemical shift around δ 14 ppm. rsc.orgdiva-portal.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Decyl-Benzimidazole Predicted chemical shifts are based on data from homologous compounds and general substituent effects.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H> 12.0 (broad singlet)-
C2-~153
C4/C7~7.5 (m)~115
C5/C6~7.2 (m)~123
C3a/C7a-~139
C-1' (CH₂)~2.9 (t)~32
C-2' to C-9' (CH₂)~1.3-1.8 (m)~22-31
C-10' (CH₃)~0.9 (t)~14

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the 2-decyl-benzimidazole molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. For 2-decyl-benzimidazole, COSY would be instrumental in tracing the connectivity of the protons within the decyl chain, showing correlations between adjacent methylene groups. It would also help in assigning the coupled protons within the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the preferred conformation of the decyl chain relative to the benzimidazole ring. For instance, NOE cross-peaks between the protons of the C-1' methylene group and the aromatic protons would indicate a folded conformation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. HSQC is a powerful tool for assigning the carbon signals of the decyl chain and the protonated carbons of the benzimidazole ring by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for assigning quaternary carbons, such as C-2, C-3a, and C-7a of the benzimidazole core, by observing their correlations with nearby protons. For example, a correlation between the C-1' protons and the C-2 carbon would definitively confirm the attachment of the decyl chain at this position. The synthesis and characterization of various substituted benzimidazoles have utilized these 2D NMR techniques for complete structural elucidation. mdpi.com

The 2-decyl-benzimidazole molecule possesses significant conformational flexibility, primarily due to the rotation around the single bonds of the decyl chain and the bond connecting the chain to the benzimidazole ring. Dynamic NMR (DNMR) spectroscopy is the technique of choice for investigating these motional processes and determining the energy barriers associated with them.

While specific DNMR studies on 2-decyl-benzimidazole are not readily found in the literature, the principles of the technique can be applied. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to atoms that are exchanging between different chemical environments. At high temperatures, where the conformational interchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer.

For 2-decyl-benzimidazole, DNMR could potentially be used to study the rotational barrier around the C2-C1' bond. However, due to the high flexibility of the decyl chain, it is likely that multiple conformations exist in equilibrium, which would complicate the analysis. The energy barriers for rotation within the alkyl chain itself are generally low, making them difficult to resolve by DNMR except at very low temperatures. Studies on related systems, such as N-aryl benzimidazoles, have successfully employed DNMR to determine rotational barriers, highlighting the utility of this technique in understanding the dynamic behavior of benzimidazole derivatives. scielo.br

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

The vibrational spectrum of the benzimidazole core has been the subject of numerous studies, leading to well-established assignments for its fundamental modes. scispace.com The introduction of the decyl group at the 2-position is expected to cause shifts in the frequencies of some of these modes and may also lead to changes in their intensities.

Key vibrational modes of the benzimidazole core include:

N-H stretching: A broad band in the IR spectrum, typically in the region of 3200-3400 cm⁻¹, characteristic of the hydrogen-bonded N-H group. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region.

C=N and C=C stretching: These vibrations of the imidazole and benzene rings give rise to a series of bands in the 1400-1650 cm⁻¹ range. scielo.br

Ring breathing modes: These are collective vibrations of the entire benzimidazole ring system and appear at lower frequencies.

Out-of-plane C-H bending: Strong bands in the IR spectrum between 700 and 900 cm⁻¹ are characteristic of the substitution pattern on the benzene ring.

The attachment of the decyl group will primarily influence the in-plane and out-of-plane bending modes of the C-H and N-H groups adjacent to the substitution site. A comparative analysis of the spectra of 2-decyl-benzimidazole with that of the parent benzimidazole would allow for a detailed reassignment of the core vibrational modes.

Table 2: Characteristic Vibrational Frequencies for the Benzimidazole Core Frequencies are approximate and can be influenced by substitution and intermolecular interactions.

Vibrational Mode Approximate Frequency (cm⁻¹)
N-H stretch3200-3400
Aromatic C-H stretch3000-3100
C=N / C=C stretch1400-1650
In-plane N-H bend~1480
In-plane C-H bend1000-1300
Out-of-plane C-H bend700-900

Vibrational spectroscopy is a sensitive probe of the conformational order of alkyl chains. The C-H stretching and bending vibrations of the methylene (CH₂) and methyl (CH₃) groups of the decyl chain provide valuable information about its conformation.

C-H Stretching Region (2800-3000 cm⁻¹): The frequencies of the symmetric (νs) and asymmetric (νas) CH₂ stretching modes are particularly sensitive to the chain's conformation. In a highly ordered, all-trans conformation, the νs(CH₂) and νas(CH₂) bands are typically observed around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. The presence of gauche conformations leads to a broadening and a shift to higher frequencies of these bands.

CH₂ Bending (Scissoring) Region (~1468 cm⁻¹): In the solid state, a single band at around 1468 cm⁻¹ is indicative of an all-trans conformation. The presence of gauche conformers can lead to the appearance of additional bands in this region.

CH₂ Wagging and Twisting Modes (1150-1350 cm⁻¹): A series of regularly spaced bands in this region, known as the wagging-twisting progression, is a hallmark of a long, planar all-trans alkyl chain. The absence or disruption of this progression suggests the presence of conformational disorder.

By analyzing these characteristic spectral features in the IR and Raman spectra of 2-decyl-benzimidazole, it is possible to gain insights into the preferred conformation of the decyl chain, both in the solid state and in solution. This information is crucial for understanding how the flexible alkyl chain influences the packing of the molecules in the solid state and their interactions in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of 2-decyl-benzimidazole through its fragmentation pattern. The nominal molecular weight of 2-decyl-1H-benzimidazole is 258.4 g/mol , corresponding to its molecular formula, C₁₇H₂₆N₂. smolecule.comguidechem.com In electron ionization (EI) mass spectrometry, the molecule typically exhibits a prominent molecular ion peak (M⁺) at m/z 258.

The fragmentation of 2-alkyl-substituted benzimidazoles follows characteristic pathways. The primary fragmentation involves the cleavage of the alkyl chain. For 2-decyl-benzimidazole, the most significant fragmentation is expected to be the benzylic cleavage, which is a beta-cleavage relative to the imidazole ring, resulting in the loss of a nonyl radical (•C₉H₁₉). This process leads to a highly stable resonance-stabilized cation at m/z 131. This fragment, corresponding to the [M - C₉H₁₉]⁺ ion, is often the base peak or one of the most abundant ions in the spectrum.

Further fragmentation can occur from both the molecular ion and the primary fragment ion. These subsequent fragmentations of the benzimidazole core can produce smaller ions, though typically with lower intensity. rsc.org

Table 1: Predicted Mass Spectrometry Fragmentation for 2-Decyl-Benzimidazole

m/z (charge-to-mass ratio)Ion FormulaDescription of Fragment
258[C₁₇H₂₆N₂]⁺Molecular Ion (M⁺)
131[C₈H₇N₂]⁺Loss of a nonyl radical (•C₉H₁₉) via β-cleavage

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

While the specific crystal structure for 2-decyl-benzimidazole is not widely published, extensive data from closely related 2-alkyl-benzimidazoles and N-decyl-benzimidazolones provide significant insights into its likely solid-state architecture. iucr.orgresearchgate.nettandfonline.com X-ray crystallography reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the packing of molecules within a crystal lattice.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The supramolecular assembly of 2-decyl-benzimidazole in the crystalline state is dictated by specific non-covalent interactions.

Hydrogen Bonding : The most significant intermolecular interaction in 1H-benzimidazoles is the N-H···N hydrogen bond, which connects adjacent benzimidazole units. nih.govnih.gov This interaction typically leads to the formation of infinite chains or cyclic dimers. nih.govmanchester.ac.uk In addition to the primary N-H···N bonds, weaker C-H···π interactions are also common, where a hydrogen atom from an alkyl chain or the aromatic ring interacts with the π-electron cloud of an adjacent benzimidazole ring system. researchgate.netscilit.comrsc.org These interactions contribute to the formation of a stable three-dimensional network. scilit.com

π-Stacking : The planar benzimidazole core facilitates π-π stacking interactions between adjacent aromatic rings. rsc.orgscbt.com These interactions can be in a face-to-face or slipped-stacking arrangement and are crucial for stabilizing the crystal structure. rsc.org The presence of the bulky decyl group can influence the geometry of this stacking, potentially increasing the distance between the aromatic planes compared to less-substituted benzimidazoles. rsc.org

Van der Waals Forces : The long, hydrophobic decyl chain contributes significantly to the crystal packing through extensive van der Waals interactions. These forces often cause the alkyl chains to align in an interdigitated or parallel fashion, maximizing contact and leading to densely packed regions within the crystal. researchgate.net

Table 2: Key Intermolecular Interactions in 2-Alkyl-Benzimidazole Crystal Structures

Interaction TypeDescriptionTypical Role in Crystal Packing
N-H···N Hydrogen BondA proton donor (N-H) on one molecule interacts with a proton acceptor (lone pair on N) of a neighboring molecule. nih.govForms primary structural motifs like chains or dimers. manchester.ac.uk
C-H···π InteractionA C-H bond (from the alkyl chain or aromatic ring) interacts with the π-system of a benzimidazole ring. rsc.orgConnects the primary hydrogen-bonded motifs into a 3D network. researchgate.net
π-π StackingFace-to-face or slipped parallel arrangement of benzimidazole rings. rsc.orgrsc.orgStabilizes the structure through aromatic interactions. rsc.org
Van der Waals ForcesNon-specific interactions, particularly significant for the long decyl chain.Drives the packing of the aliphatic portions of the molecules. researchgate.net

Conformational Preferences in the Crystalline State

The conformation of 2-decyl-benzimidazole in the solid state is characterized by the orientation of the decyl group relative to the planar benzimidazole ring. Studies on related 2-propyl-benzimidazole show that the alkyl chain can adopt different conformations, described by torsion angles. iucr.orgresearchgate.net

The molecule can exist as different conformers, often described as syn or anti, depending on the position of the N1-H proton relative to the alkyl chain. manchester.ac.uk In the solid state, the molecule is often forced into a specific conformation due to packing constraints. For long-chain derivatives like 1-decyl-2,3-dihydro-1H-benzimidazol-2-one, the molecule adopts an L-shaped conformation, where the straight n-decyl chain is positioned nearly perpendicular to the benzimidazole moiety. researchgate.net This arrangement allows for efficient packing, with the aromatic groups interacting through hydrogen bonds and π-stacking, while the alkyl chains align to maximize van der Waals contacts. researchgate.nettandfonline.com The flexibility of the decyl chain allows for conformational adjustments to achieve the most stable crystal packing arrangement. researchgate.net

Advanced Optical Spectroscopy: UV-Vis Absorption and Fluorescence Studies

The photophysical properties of 2-decyl-benzimidazole are primarily determined by the benzimidazole chromophore. The decyl group, being an alkyl substituent, is electronically insulating and does not directly participate in the electronic transitions; thus, it has a minimal effect on the absorption and emission wavelengths. nih.gov However, it can influence the molecule's solubility and aggregation behavior, which in turn can affect the observed spectroscopic properties in different environments.

UV-Vis absorption spectra of 2-substituted benzimidazoles in solution typically show strong absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the aromatic system. acs.org Fluorescence spectroscopy reveals the molecule's behavior after photoexcitation. Many benzimidazole derivatives are known for their interesting fluorescence properties, including large Stokes shifts, which is the difference between the absorption and emission maxima. rsc.orgresearchgate.net

Electronic Transitions and Excited State Dynamics

Upon absorption of UV light, 2-decyl-benzimidazole is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). This excitation corresponds to a π→π* transition, involving the redistribution of electron density within the benzimidazole ring system. nih.govacs.org

The dynamics of the excited state are complex and can involve several competing relaxation pathways. gauhati.ac.in Following excitation, the molecule can relax back to the ground state via radiative decay (fluorescence) or non-radiative decay (internal conversion, intersystem crossing). The specific pathway taken is highly sensitive to the molecular structure and the surrounding environment, such as solvent polarity. nih.govacs.org In some benzimidazole derivatives, the excited state can undergo structural rearrangements, such as intramolecular charge transfer (ICT) or proton transfer, before emitting a photon. rsc.orggauhati.ac.in These processes often lead to dual fluorescence, where emission is observed from both the initially excited state and the rearranged state.

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

A key photophysical process in many 2-substituted 1H-benzimidazoles is Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.govrsc.org This phenomenon occurs in molecules that have both a proton donor (the N-H group) and a proton acceptor within the same molecule, linked by an intramolecular hydrogen bond.

Upon photoexcitation to the S₁ state, the acidity of the N-H proton donor and the basicity of the imine nitrogen acceptor are significantly increased. gauhati.ac.in This change in acidity/basicity facilitates an ultrafast transfer of the proton from the N-H group to the other nitrogen atom of the imidazole ring. nih.gov This transfer creates an excited-state tautomer (the keto* form), which is energetically more stable than the initially excited enol* form.

This tautomer then relaxes to its ground state by emitting a photon, typically at a much longer wavelength (lower energy) than the normal fluorescence from the enol* form. This results in an unusually large Stokes shift, which is a hallmark of the ESIPT process. nih.govnih.gov The ESIPT process is highly efficient and often occurs on a femtosecond timescale. acs.org The efficiency of ESIPT can be influenced by the solvent environment; polar and protic solvents can sometimes interfere with the intramolecular hydrogen bond required for the transfer, potentially leading to emission from the enol* form as well. nih.govnih.gov

Based on a comprehensive search of scientific literature, there are no specific studies or detailed research findings on the Aggregation-Induced Emission (AIE) characteristics of the chemical compound 2-decyl-benzimidazole.

The concept of Aggregation-Induced Emission (AIE) describes a phenomenon where non-luminescent or weakly fluorescent molecules are induced to emit strongly upon aggregation. acs.orgacs.org This process is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. acs.orgacs.org

While the AIE properties of various other benzimidazole derivatives have been investigated, such as 2-(2'-hydroxyphenyl)benzimidazole (HPBI) nih.govresearchgate.net and more complex, multi-ring structures, rsc.orgacs.orgnih.gov equivalent research for the simple 2-decyl-benzimidazole has not been found in the public domain. Literature on related compounds discusses their synthesis and photophysical properties in solution, rsc.orgrsc.org corrosion inhibition, acs.org or their use as precursors for polymers, but does not characterize the AIE behavior of the standalone 2-decyl-benzimidazole molecule.

Due to the absence of specific research data, spectroscopic investigations, and detailed findings concerning the AIE characteristics of 2-decyl-benzimidazole, it is not possible to generate the requested article section with the required scientific accuracy and depth. No data tables or detailed discussions on this specific topic can be provided.

Computational and Theoretical Chemistry of 2 Decyl Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-decyl-benzimidazole, DFT calculations would be instrumental in determining its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. This optimized structure is the foundation for predicting a variety of molecular properties.

Once the geometry is optimized, theoretical spectroscopic data can be calculated. These predictions are crucial for interpreting experimental spectra and confirming the compound's structure.

Nuclear Magnetic Resonance (NMR): Theoretical chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to aid in the assignment of spectral peaks.

Infrared (IR): Calculation of vibrational frequencies can help in identifying the characteristic vibrational modes of the molecule, corresponding to the stretching and bending of its bonds.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum, providing insight into the molecule's chromophores.

A hypothetical data table for predicted spectroscopic parameters would be structured as follows:

ParameterPredicted ValueExperimental Value
¹H NMR (ppm)
e.g., N-HData not availableData not available
e.g., Aromatic-HData not availableData not available
e.g., Decyl-CH₂Data not availableData not available
¹³C NMR (ppm)
e.g., C=NData not availableData not available
e.g., Aromatic-CData not availableData not available
e.g., Decyl-CData not availableData not available
IR (cm⁻¹)
e.g., N-H stretchData not availableData not available
e.g., C=N stretchData not availableData not available
UV-Vis (nm)
λmaxData not availableData not available

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability.

A summary of frontier molecular orbital analysis would typically be presented in a table like this:

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO Gap (ΔE)Data not available

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like 2-decyl-benzimidazole, with its long alkyl chain, MD simulations would be essential to explore its conformational landscape and dynamic behavior.

If 2-decyl-benzimidazole were being investigated for a biological or material application involving binding to a target (e.g., a protein or a surface), MD simulations could provide detailed insights into the binding process. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex, and can be used to calculate the binding free energy.

The conformation of 2-decyl-benzimidazole is likely to be influenced by its environment. MD simulations in different explicit solvents (e.g., water, ethanol) would elucidate how the solvent affects the folding and dynamics of the decyl chain and the orientation of the benzimidazole (B57391) headgroup.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are regression or classification models that relate a set of predictor variables (molecular descriptors) to a response variable (e.g., biological activity, material property). If a dataset of 2-decyl-benzimidazole analogs with measured properties were available, QSAR/QSPR modeling could be employed to develop predictive models. These models would be valuable for designing new derivatives with enhanced properties, such as improved catalytic efficiency or specific material characteristics, without the need for synthesizing and testing every possible compound.

In-Silico Studies on Reaction Pathways and Mechanistic Insights

Computational and theoretical chemistry provides a powerful lens for understanding the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of 2-decyl-benzimidazole, in-silico studies can elucidate the most probable reaction pathways for its synthesis, detailing the energetics of transition states and intermediates. While specific computational studies focusing exclusively on 2-decyl-benzimidazole are not extensively documented in publicly available literature, the fundamental reaction mechanisms for the formation of the benzimidazole core have been a subject of theoretical investigation. These studies provide a robust framework for understanding the synthesis of its 2-alkyl derivatives.

The primary route for synthesizing 2-substituted benzimidazoles, including 2-decyl-benzimidazole, is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid (or its derivative). For 2-decyl-benzimidazole, this would involve the reaction of o-phenylenediamine with undecanoic acid.

Density Functional Theory (DFT) has been employed to model the reaction pathway for the synthesis of the parent benzimidazole from o-phenylenediamine and formic acid. This serves as an excellent model to understand the fundamental steps involved in the formation of 2-decyl-benzimidazole. The reaction is understood to proceed through a series of elementary steps, including nucleophilic attack, dehydration, and cyclization.

A detailed DFT study on the reaction between o-phenylenediamine and formic acid has calculated the activation energies for the key steps of the reaction. chemrevlett.com The mechanism involves four primary stages, with the formation of the N-C bonds being the most energy-demanding steps.

The proposed mechanism consists of the following key steps:

First Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid.

First Dehydration: A molecule of water is eliminated to form an intermediate.

Second Nucleophilic Attack (Cyclization): The second amino group attacks the carbon atom, leading to the closure of the imidazole (B134444) ring.

Second Dehydration: A final molecule of water is removed to yield the aromatic benzimidazole ring.

In-silico studies reveal that the dehydration steps generally have lower energy barriers compared to the initial N-C bond formation and the subsequent cyclization step. chemrevlett.com The third step, involving the second nucleophilic attack to form the five-membered ring, has been identified as the rate-determining step in the synthesis of the benzimidazole core. chemrevlett.com

The calculated barrier energies for the model reaction with formic acid provide quantitative insight into the reaction kinetics.

Reaction StepTransition StateCalculated Barrier Energy (kcal·mol⁻¹)
First N-C Bond FormationTS141.93
First DehydrationTS227.97
Second N-C Bond Formation (Cyclization)TS345.85
Second DehydrationTS433.45

Table 1: Calculated barrier energies for the elementary steps in the synthesis of benzimidazole from o-phenylenediamine and formic acid, based on DFT calculations. chemrevlett.com

While these calculations were performed for formic acid, the general mechanistic pathway is expected to be analogous for the reaction with undecanoic acid to form 2-decyl-benzimidazole. The long, non-polar decyl chain is not expected to significantly alter the electronic nature of the carbonyl group and, therefore, should have a minimal effect on the activation energies of the core reaction steps. However, steric effects introduced by the bulky decyl group could play a role, potentially influencing the orientation of the reactants and the stability of the transition states, though this is generally considered a minor factor in this type of condensation reaction. The primary influence of the decyl chain would be on the physical properties of the resulting molecule, such as its solubility and lipophilicity.

Coordination Chemistry of 2 Decyl Benzimidazole and Its Metal Complexes

Ligand Binding Modes and Metal Ion Coordination Geometries

The coordination of 2-decyl-benzimidazole to metal ions is primarily dictated by the nitrogen atoms within the imidazole (B134444) ring. These atoms act as Lewis bases, donating electron pairs to the metal center.

As a standalone ligand, 2-decyl-benzimidazole typically functions in a monodentate fashion. It coordinates to a metal center through the sp²-hybridized nitrogen atom of the imidazole portion of the molecule. mdpi.comdergipark.org.tr This mode of binding is common for simple 2-substituted benzimidazoles.

However, the benzimidazole (B57391) nucleus can be incorporated into larger molecular frameworks to create multidentate ligands. For instance, tridentate ligands based on a 2,6-bis(1H-benzimidazole-2-yl)pyridine scaffold demonstrate how multiple benzimidazole units can coordinate to a single metal ion, resulting in highly stable, chelated structures. rsc.org Similarly, bidentate derivatives, such as [2-methylaminomethyl-(1-decyl-benzimidazole)], have been proposed where the benzimidazole nitrogen and an adjacent amine nitrogen can both bind to a metal ion. scirp.org In these multidentate systems, the coordination geometry is often octahedral or distorted octahedral, depending on the metal ion and the presence of other ancillary ligands. rsc.org

The long alkyl chain of the 2-decyl group plays a crucial role in defining the physicochemical properties of the resulting metal complexes, even if it does not directly participate in coordination.

Steric Influence : Research on related ligands suggests that long alkyl chains, like a decyl group, are often positioned away from the direct coordination sphere of the metal ion. scirp.org Consequently, the 2-decyl substituent is not expected to exert significant steric hindrance that would prevent or distort the ligand's binding to the metal center. scirp.org

Synthesis and Characterization of Metal-Benzimidazole Complexes

The generation of metal complexes from 2-decyl-benzimidazole follows established synthetic routes common in coordination chemistry.

The synthesis process typically involves two main stages: first, the preparation of the 2-decyl-benzimidazole ligand, and second, its reaction with a suitable metal salt. The ligand itself is commonly synthesized via a condensation reaction between o-phenylenediamine (B120857) and decanal. mdpi.com

To form the metal complex, the isolated 2-decyl-benzimidazole ligand is reacted with a metal salt, such as a metal(II) chloride, acetate, or nitrate, in a suitable solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The reaction is often stirred at room temperature or gently heated to facilitate the formation of the complex, which may precipitate from the solution and can be isolated by filtration. mdpi.com The resulting complexes often have a 2:1 ligand-to-metal stoichiometry, particularly with divalent transition metals, though other ratios are possible depending on the coordination number of the metal and the reaction conditions. researchgate.net

The characterization of these newly formed complexes relies on a suite of analytical techniques to confirm their structure and composition.

Table 1: Common Characterization Techniques for Metal-Benzimidazole Complexes
TechniqueInformation ObtainedReference
Elemental Analysis (C, H, N)Determines the empirical formula and confirms the ligand-to-metal ratio. mdpi.comdergipark.org.tr
Fourier-Transform Infrared (FTIR) SpectroscopyIdentifies coordination-induced shifts in vibrational frequencies (e.g., C=N, N-H) to confirm metal-ligand binding. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Provides information on the ligand's structure and detects changes in the chemical environment upon complexation in diamagnetic complexes. nih.govresearchgate.net
UV-Visible (UV-Vis) SpectroscopyAnalyzes electronic transitions (intra-ligand, d-d, charge transfer) to provide insight into the coordination geometry of the metal center. dergipark.org.tr
Mass Spectrometry (MS)Confirms the molecular weight of the complex and can provide information on its fragmentation patterns. researchgate.netfrontiersin.org
Thermogravimetric Analysis (TGA)Evaluates the thermal stability of the complex and identifies the presence of coordinated or lattice solvent molecules. nih.gov

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, IR, EPR)

Spectroscopic methods are indispensable for elucidating the nature of the metal-ligand bond and the geometry of the coordination sphere.

Infrared (IR) Spectroscopy : Comparing the IR spectrum of the free 2-decyl-benzimidazole ligand with that of its metal complex reveals direct evidence of coordination. A key diagnostic peak is the C=N stretching vibration of the imidazole ring. Upon coordination to a metal ion, this band typically shifts to a lower wavenumber, indicating a reduction in the C=N double bond character due to the donation of electron density from the nitrogen to the metal. scirp.org Additionally, the ν(N-H) stretching band may shift or broaden, providing further evidence of the nitrogen atom's involvement in bonding. mdpi.com

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of these complexes provide valuable information. The UV region is typically dominated by high-intensity intra-ligand π→π* transitions. Upon complexation, new, weaker bands may appear in the visible region. These bands are often attributable to d-d electronic transitions within the metal ion's d-orbitals. The position and number of these d-d bands can help determine the coordination geometry of the metal center (e.g., tetrahedral, square-planar, or octahedral). nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : For complexes containing paramagnetic metal ions such as Cu(II), Co(II), or Fe(III), EPR spectroscopy is a powerful tool. The EPR spectrum provides detailed information about the electronic environment of the unpaired electron(s), offering insights into the geometry of the complex and the covalent character of the metal-ligand bond. nih.gov

Table 2: Typical Spectroscopic Changes upon Coordination of Benzimidazole Ligands
Spectroscopic MethodObserved ChangeInterpretationReference
IR SpectroscopyShift of C=N stretch to lower frequency (e.g., ~1592 cm⁻¹ to 1548-1565 cm⁻¹)Coordination of the imine nitrogen to the metal center. scirp.org
IR SpectroscopyShift or broadening of N-H stretchInvolvement of the imidazole ring in coordination. mdpi.com
UV-Vis SpectroscopyAppearance of new, weak absorption bands in the visible regiond-d transitions of the metal ion, indicative of complex formation and geometry. nih.gov
UV-Vis SpectroscopyShifts in intra-ligand π→π* transitionsPerturbation of the ligand's electronic system upon coordination. nih.gov

Theoretical Studies of Coordination Bonding and Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the structure and stability of 2-decyl-benzimidazole metal complexes. researchgate.netpeacta.org These theoretical studies complement experimental findings by providing a molecular-level understanding of coordination phenomena.

DFT calculations can be used to:

Optimize Geometry : Predict the most stable three-dimensional structure of the complex, including bond lengths and angles in the coordination sphere. peacta.org

Analyze Electronic Structure : Calculate the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This analysis helps to understand the nature of the metal-ligand bond and the electronic transitions observed in UV-Vis spectra. peacta.org

Determine Bonding Energy : Quantify the stability of the complex by calculating the binding energy between the ligand and the metal ion.

Simulate Spectra : Predict IR and UV-Vis spectra, which can then be compared with experimental data to validate the proposed structure. researchgate.net

Molecular dynamics simulations have also been employed to study the behavior of related benzimidazole derivatives, for instance, to model their adsorption onto surfaces, which is relevant for applications in corrosion inhibition and catalysis. peacta.org

Potential for Catalytic Applications of Metal-Benzimidazole Complexes

Metal complexes derived from benzimidazole ligands are recognized for their potential as catalysts in a variety of organic transformations. nih.gov The combination of the stable benzimidazole scaffold and a catalytically active transition metal creates a robust system for promoting chemical reactions.

While specific catalytic studies on 2-decyl-benzimidazole complexes are not widely documented, the applications of other benzimidazole complexes suggest a promising field of research. The enhanced solubility imparted by the decyl group could be particularly advantageous for homogeneous catalysis. rsc.org

Table 3: Potential Catalytic Applications for Metal-Benzimidazole Complexes
MetalReaction TypeSignificanceReference
Palladium(II)C-N Bond Formation (e.g., Buchwald-Hartwig amination)Fundamental reaction for synthesizing pharmaceuticals and organic materials. researchgate.net
Ruthenium(II)Intramolecular CycloisomerizationEfficient synthesis of heterocyclic compounds like furans. sci-hub.se
Various Transition MetalsCoupling ReactionsVersatile methods for constructing complex organic molecules. nih.gov

The recovery and reuse of such catalysts are critical for industrial viability, and methods such as organic solvent nanofiltration are being explored for this purpose. mdpi.com

Mechanistic Investigations of 2 Decyl Benzimidazole Interactions with Biological Systems Non Clinical Focus

Molecular Targets and Biophysical Interactions at the Sub-Cellular Level

The biological activity of benzimidazole (B57391) derivatives is often attributed to their ability to interact with various molecular targets within the cell. While specific research on 2-decyl-benzimidazole is limited in some areas, the broader class of benzimidazoles provides a framework for understanding its potential mechanisms of action.

Interaction with Tubulin and Microtubule Dynamics

Benzimidazole compounds are well-known for their ability to interfere with microtubule dynamics by binding to β-tubulin, a key component of the microtubule cytoskeleton. elsevierpure.comnih.gov This interaction can disrupt the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. nih.gov The binding of benzimidazoles to β-tubulin can lead to the inhibition of microtubule formation, ultimately arresting the cell cycle and inducing apoptosis. nih.gov

While direct studies on the interaction of 2-decyl-benzimidazole with tubulin are not extensively documented in the reviewed literature, the established mechanism for other benzimidazole derivatives suggests that it may also target β-tubulin. The presence of the long decyl chain could influence the binding affinity and specificity for the tubulin protein, potentially through hydrophobic interactions within the binding pocket. However, without specific experimental data for 2-decyl-benzimidazole, this remains a postulation based on the behavior of analogous compounds.

Enzyme Inhibition Mechanisms (e.g., Lanosterol 14α-Demethylase)

Certain imidazole (B134444) and benzimidazole derivatives are known to be potent inhibitors of enzymes, particularly those involved in vital metabolic pathways. One such enzyme is lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals. mdpi.com Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to cell growth inhibition or cell death. Azole antifungals, which share structural similarities with benzimidazoles, are a prominent class of drugs that target this enzyme.

Although the search results did not yield specific studies on the inhibition of lanosterol 14α-demethylase by 2-decyl-benzimidazole, the general inhibitory potential of the imidazole core structure against this enzyme family is well-established. The lipophilic decyl chain of 2-decyl-benzimidazole could facilitate its interaction with the active site of this membrane-bound enzyme. Further research is necessary to determine if 2-decyl-benzimidazole exhibits inhibitory activity against lanosterol 14α-demethylase or other enzymes.

Nucleic Acid Binding and Intercalation Studies

Benzimidazole derivatives have been shown to interact with nucleic acids, primarily DNA, through various binding modes, including intercalation and groove binding. nih.gov Intercalation involves the insertion of the planar benzimidazole ring system between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. nih.gov Groove binding, on the other hand, involves the fitting of the molecule into the minor or major grooves of the DNA.

Specific studies detailing the binding of 2-decyl-benzimidazole to nucleic acids or its potential as an intercalating agent are not prevalent in the current body of scientific literature. The planarity of the benzimidazole ring is a key feature for intercalation, and while the decyl chain is flexible, its bulkiness might influence the mode and affinity of DNA binding. Theoretical and experimental studies would be required to elucidate the specific interactions between 2-decyl-benzimidazole and nucleic acids.

Membrane Interactions and Permeation Mechanisms Influenced by Decyl Chain

The long, hydrophobic decyl chain at the 2-position of the benzimidazole ring is expected to significantly influence its interaction with and permeation through biological membranes. The lipophilicity imparted by the decyl group can enhance the partitioning of the molecule into the lipid bilayer of cell membranes. This increased membrane affinity can facilitate its passive diffusion across cellular barriers to reach intracellular targets.

Studies on polybenzimidazole (PBI) membranes, while not directly applicable to the permeation of a small molecule like 2-decyl-benzimidazole, highlight the importance of the benzimidazole structure in determining transport properties. tudelft.nlresearchgate.netbenicewiczgroup.comlanl.gov For small molecules, the length of an alkyl chain can be a critical determinant of its ability to cross membranes. While a certain degree of lipophilicity is favorable for membrane permeation, excessively long chains can sometimes lead to retention within the lipid bilayer, hindering translocation into the cytoplasm. The optimal alkyl chain length for cellular uptake is often a balance between membrane partitioning and aqueous solubility. The decyl chain in 2-decyl-benzimidazole likely provides a strong hydrophobic character, suggesting a high propensity for membrane interaction.

Host-Guest Complexation with Biomimetic Systems

Host-guest chemistry offers a valuable approach to modify the physicochemical properties of molecules. Biomimetic systems, such as cyclodextrins, can encapsulate guest molecules, altering their solubility, stability, and bioavailability.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, making them suitable hosts for encapsulating hydrophobic molecules or moieties. conicet.gov.arnih.gov Research on benzimidazolium-based ionic liquids with varying alkyl chain lengths, including a decyl chain, has demonstrated the formation of inclusion complexes with β-cyclodextrin. nih.govacs.org

In these complexes, the hydrophobic alkyl chain of the benzimidazolium cation is encapsulated within the nonpolar cavity of the β-cyclodextrin molecule. This encapsulation is driven by favorable hydrophobic interactions. Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), can confirm the formation of these inclusion complexes by observing changes in the chemical shifts of the protons of both the host and guest molecules upon complexation. nih.govacs.org

Table 1: Summary of Investigated Interactions of Benzimidazole Derivatives

Interaction TypeMolecular Target/SystemGeneral Findings for BenzimidazolesSpecific Findings for 2-Decyl-Benzimidazole
Protein Binding β-TubulinInhibition of microtubule polymerization.Limited specific data available; potential interaction inferred from the class.
Enzyme Inhibition Lanosterol 14α-DemethylaseInhibition of ergosterol/cholesterol biosynthesis by some derivatives.No specific data available in the reviewed literature.
Nucleic Acid Binding DNAIntercalation or groove binding.No specific data available in the reviewed literature.
Membrane Interaction Lipid BilayersLipophilicity influences permeation.The decyl chain is expected to enhance membrane interaction.
Host-Guest Chemistry β-CyclodextrinFormation of inclusion complexes with alkyl-substituted benzimidazolium salts.Forms inclusion complexes where the decyl chain is encapsulated. nih.govacs.org

Liposome and Vesicle Interactions

The interaction of 2-decyl-benzimidazole with liposomes and vesicles, which are model systems for biological membranes, is largely governed by the physicochemical properties of the molecule. The benzimidazole core itself is a heterocyclic aromatic structure, while the 2-decyl group is a ten-carbon alkyl chain. This combination imparts a significant hydrophobic character to the molecule.

Studies on various benzimidazole derivatives have shown that their interaction with lipid membranes is a key aspect of their biological activity. For instance, the lipophilicity of benzimidazole compounds has been correlated with their ability to permeate cell membranes nih.gov. The long decyl chain of 2-decyl-benzimidazole would significantly enhance its lipophilicity, driving its partitioning from an aqueous environment into the hydrophobic core of a lipid bilayer.

The primary mechanism of interaction is expected to be hydrophobic in nature. The decyl tail would readily insert itself among the acyl chains of the phospholipids that make up the liposome or vesicle membrane. This insertion can lead to several consequences for the membrane's structure and function. For example, the introduction of foreign molecules into the lipid bilayer can alter its fluidity. Depending on the concentration of 2-decyl-benzimidazole, it could increase or decrease membrane fluidity. At lower concentrations, it might disrupt the ordered packing of the lipid tails, leading to increased fluidity. In silico studies on other benzimidazole derivatives have suggested that they can decrease the hydrophobic character of model membranes by interacting with the polar head groups of phospholipids nih.govproquest.com. However, the pronounced hydrophobicity of the decyl group would likely lead to a deeper insertion into the membrane core.

Furthermore, the benzimidazole headgroup, with its capacity for hydrogen bonding, could interact with the polar headgroups of the phospholipids or with water molecules at the membrane-water interface. Molecular dynamics simulations of a benzimidazole Schiff base derivative with model membranes have indicated that both hydrophobic interactions and hydrogen bonds are responsible for the compound's affinity for the membrane phospholipids nih.govproquest.com. This dual nature of interaction—hydrophobic insertion of the tail and potential polar interactions of the headgroup—is characteristic of many amphiphilic molecules' behavior in lipid bilayers.

The specific type of phospholipids composing the liposome or vesicle (e.g., zwitterionic like phosphatidylcholine or anionic like phosphatidylglycerol) could also influence the interaction. While direct studies on 2-decyl-benzimidazole are limited, research on other benzimidazoles suggests that the charge and composition of the membrane can affect the binding and orientation of the molecule within the bilayer nih.govproquest.com.

ParameterPredicted Interaction with 2-Decyl-BenzimidazoleRationale
Primary Driving Force Hydrophobic interactionsThe long decyl alkyl chain favors partitioning into the nonpolar lipid core.
Secondary Interactions Hydrogen bonding, van der Waals forcesThe benzimidazole ring can form hydrogen bonds with phospholipid headgroups or interfacial water.
Effect on Membrane Fluidity Concentration-dependent alterationInsertion of the molecule can disrupt lipid packing, potentially increasing fluidity at low concentrations.
Location within Bilayer Decyl tail in the hydrophobic core, benzimidazole headgroup near the polar headgroup regionThis orientation satisfies the amphiphilic nature of the molecule.

Interaction with Protein Aggregates (e.g., Amyloid Fibrils) and Detection Mechanisms

Benzimidazole derivatives have been investigated as fluorescent probes for the detection of amyloid fibrils, which are characteristic of several neurodegenerative diseases. These fibrils are rich in β-sheet structures, creating a specific microenvironment that can be recognized by small molecules. The interaction of 2-decyl-benzimidazole with such protein aggregates is likely facilitated by its structural features, leading to changes in its photophysical properties that can be harnessed for detection.

The mechanism of detection often relies on the binding of the probe to the amyloid fibril, which restricts the intramolecular rotation of the molecule. This restriction can lead to a significant enhancement of the fluorescence quantum yield, making the bound probe highly fluorescent compared to its free state in solution. This is a common mechanism for "molecular rotor" fluorescent dyes. The planar benzimidazole scaffold can intercalate into the grooves and channels formed by the β-sheets of the amyloid fibril.

The hydrophobic decyl chain would likely contribute to the binding by interacting with hydrophobic pockets on the surface of the amyloid fibril. These hydrophobic interactions can enhance the binding affinity and specificity of the molecule for the aggregated protein structure over its monomeric, soluble form.

Binding Specificity and Affinity Studies

For example, two benzimidazole-based fluorescence sensors, designated C1 and C2, have shown exceptional affinity towards different amyloid fibrils at submicromolar concentrations nih.gov. These probes were found to bind to α-synuclein and Aβ42 amyloid fibrils nih.gov. Nuclear magnetic resonance (NMR) data indicated weak or no interaction with the monomeric form of α-synuclein, suggesting a specific binding ability to the fibrillar form nih.gov. This specificity is crucial for a reliable detection probe, as it must distinguish between the pathogenic aggregated state and the benign monomeric state of the protein.

The binding affinity of such probes is often quantified by the dissociation constant (Kd). Lower Kd values indicate higher binding affinity. The table below summarizes binding affinity data for some benzimidazole and related heterocyclic compounds with amyloid fibrils to provide a comparative context.

Compound/ProbeAmyloid TypeBinding Affinity (Kd or Ki)Reference
Benzimidazole Sensor C1α-Synuclein fibrilsCapable of detection at 8 x 10-9 M nih.gov
Benzimidazole Sensor C2α-Synuclein fibrilsCapable of detection at 8 x 10-9 M nih.gov
BF-126 (Benzimidazole derivative)Tau fibrilsHigh affinity (specific values not provided) jneurosci.org
BF-158 (Benzimidazole derivative)Tau fibrilsHigh affinity (specific values not provided) jneurosci.org
BF-170 (Benzimidazole derivative)Tau fibrilsHigh affinity (specific values not provided) jneurosci.org

The specificity of 2-decyl-benzimidazole would likely be for the cross-β-sheet structure common to amyloid fibrils, rather than the specific amino acid sequence of the protein. This is a common feature of many amyloid-binding dyes. However, subtle differences in the fibril morphology and surface properties of different types of amyloid (e.g., Aβ, tau, α-synuclein) could lead to differential binding affinities. The decyl chain could play a role in modulating this specificity by interacting with specific hydrophobic patches that may vary between different amyloid structures.

Conformational Changes Induced by Binding

The interaction of the benzimidazole core and the decyl chain with the fibril surface could lead to localized changes in the protein's side-chain conformations. These small adjustments can propagate and lead to larger-scale changes in the fibril's structure. For instance, the binding could stabilize a more compact and ordered fibril structure. Some studies have shown that ligand binding can induce intersubunit hydrogen bonding and hydrophobic interactions, which stabilize the normal fold of a protein against conformational changes that lead to amyloid formation nih.gov. While this refers to inhibition of fibril formation, similar principles of stabilizing specific conformations could apply to pre-formed fibrils.

Conversely, the binding of a ligand could also potentially lead to a less ordered or even a partially destabilized fibril structure, although this is less commonly the goal for detection probes. The specific conformational changes induced by 2-decyl-benzimidazole would depend on the precise binding mode and the stoichiometry of the interaction. Techniques such as circular dichroism (CD) spectroscopy and atomic force microscopy (AFM) could be employed to study such conformational changes upon the binding of 2-decyl-benzimidazole to amyloid fibrils.

Supramolecular Chemistry and Self Assembly of 2 Decyl Benzimidazole Derivatives

Formation of Molecular Aggregates and Nanostructures

The self-assembly of 2-decyl-benzimidazole derivatives into well-defined molecular aggregates and nanostructures is a spontaneous process driven by the tendency of the molecules to arrange themselves into thermodynamically stable superstructures. This process is highly dependent on the surrounding environment and the inherent molecular features of the benzimidazole (B57391) derivative.

The morphology of the self-assembled structures of 2-alkyl-benzimidazole derivatives is profoundly influenced by both the polarity of the solvent and the length of the alkyl chain. The decyl chain in 2-decyl-benzimidazole, being a long alkyl substituent, plays a crucial role in the gelation behavior and the resulting assembly states in various organic solvents.

In nonpolar solvents, the hydrophobic interactions between the decyl chains become a dominant driving force for assembly, often leading to the formation of elongated, fibrous networks. As the solvent polarity increases, the nature of the interactions changes, which can result in different morphologies. For instance, in moderately polar solvents, lamellar or belt-like structures may be favored, while in highly polar solvents, the hydrophobic effect might drive the formation of micellar or vesicular aggregates to shield the decyl chains from the polar environment.

Morphological studies on similar systems have revealed that a change in solvents can lead to a variety of aggregates, including wrinkles, lamellae, belts, and fibers. The length of the alkyl chain is also a critical factor; longer chains, such as the decyl group, generally enhance the propensity for gelation and can lead to more ordered and stable assemblies compared to shorter alkyl chains.

Influence of Environmental Factors on the Self-Assembly Morphology of 2-Alkyl-Benzimidazole Derivatives
FactorInfluenceResulting Morphologies
Solvent Polarity Affects the balance between hydrophobic and other non-covalent interactions.Wrinkles, Lamellae, Belts, Fibers, Micelles, Vesicles
Alkyl Chain Length Modulates the strength of hydrophobic interactions and van der Waals forces. Longer chains generally favor more organized structures.Enhanced gelation, formation of more stable and ordered assemblies.

The self-assembly of 2-decyl-benzimidazole is primarily governed by a combination of non-covalent interactions, with π-stacking and hydrophobic interactions being the most significant driving forces.

π-Stacking Interactions: The aromatic benzimidazole core of the molecule facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align in a parallel or offset fashion. This type of interaction is crucial for the formation of one-dimensional growth of the supramolecular structures. The extent and geometry of π-stacking can be influenced by substituents on the benzimidazole ring and the surrounding solvent molecules. In many benzimidazole-containing crystal structures, molecules are connected through intermolecular π–π stacking.

Hydrophobic Interactions: The long, nonpolar decyl chain of 2-decyl-benzimidazole strongly favors aggregation in polar solvents to minimize its contact with the solvent molecules. This hydrophobic effect is a major contributor to the stability of the self-assembled structures. In aqueous or highly polar environments, the decyl chains will tend to cluster together, forming a hydrophobic core, while the more polar benzimidazole heads may be exposed to the solvent. The interplay between the hydrophobic forces of the alkyl chains and other interactions like hydrogen bonding dictates the final morphology of the aggregates.

Other contributing forces can include hydrogen bonding, particularly involving the N-H group of the imidazole (B134444) ring, and van der Waals forces between the alkyl chains. The collective action of these forces leads to the formation of diverse and complex supramolecular architectures.

Host-Guest Chemistry Beyond Biological Systems

Beyond its ability to self-assemble, the benzimidazole moiety can also participate in host-guest chemistry, acting as a guest that can be encapsulated within the cavity of a larger host molecule. This interaction is of significant interest for the development of new materials and delivery systems.

Cucurbiturils are a class of macrocyclic host molecules with a hydrophobic cavity and two polar, carbonyl-lined portals. They are known to form stable inclusion complexes with a variety of guest molecules, including benzimidazole derivatives. The interaction between 2-decyl-benzimidazole and a synthetic receptor like cucurbituril (B1219460) (CB) is anticipated to be a dynamic process involving the encapsulation of the guest within the host's cavity.

Studies on similar benzimidazole derivatives have shown that they can form stable 1:1 host-guest complexes with cucurbiturils. The hydrophobic decyl chain of 2-decyl-benzimidazole would likely be driven into the hydrophobic cavity of the cucurbituril, while the benzimidazole ring could interact with the polar portals of the host. The size of the cucurbituril cavity is a critical factor in determining the stability and stoichiometry of the complex.

The formation of a host-guest complex between 2-decyl-benzimidazole and a cucurbituril is governed by thermodynamic principles. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of such binding events, including the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS).

For the complexation of benzimidazole derivatives with cucurbiturils, the binding process is often found to be primarily enthalpy-driven. This suggests that the formation of favorable interactions, such as hydrogen bonds and ion-dipole interactions between the guest and the host, is the main thermodynamic driving force. The release of high-energy water molecules from the cucurbituril cavity upon guest binding also contributes favorably to the enthalpy of complexation.

The stoichiometry of these complexes is typically 1:1, meaning one molecule of the benzimidazole derivative binds with one molecule of the cucurbituril host. This has been confirmed through various techniques, including 1H NMR spectroscopy and X-ray crystallography for other benzimidazole derivatives.

Thermodynamic Parameters and Stoichiometry for the Complexation of Benzimidazole Derivatives with Cucurbiturils
ParameterDescriptionTypical Findings for Benzimidazole Derivatives
Stoichiometry The molar ratio of host to guest in the complex.Predominantly 1:1
Driving Force The primary thermodynamic factor favoring complexation.Mainly enthalpy-driven (ΔH < 0)
Key Interactions The specific non-covalent bonds formed between host and guest.Hydrogen bonding, ion-dipole interactions, hydrophobic interactions

Advanced Applications and Functional Materials Based on 2 Decyl Benzimidazole Non Medicinal

Design and Application as Fluorescent Probes and Chemosensors

Benzimidazole (B57391) derivatives are recognized for their fluorescent properties and their ability to act as scaffolds for chemosensors. The introduction of a 2-decyl group can modulate these properties, enhancing solubility in nonpolar environments and facilitating interactions with lipid-rich structures, such as cell membranes.

Benzimidazole-based fluorescent sensors are of significant interest due to their capacity for effective coordination with metal ions. While specific studies on 2-decyl-benzimidazole as a metal ion sensor are not extensively documented in the available literature, the general mechanism involves the benzimidazole moiety acting as a binding site for metal ions. This interaction can lead to changes in the fluorescence of the molecule, such as quenching or enhancement, allowing for the detection of the target ion. For instance, some benzimidazole derivatives have been designed as "turn-off" fluorescent probes where the fluorescence is quenched upon binding to a specific metal ion, such as Co²⁺, through a photoinduced electron transfer (PET) mechanism mdpi.com. Other designs have resulted in ratiometric sensors that exhibit a shift in their fluorescence emission wavelength upon binding to metal ions like Cu²⁺ and Zn²⁺ rsc.org. The decyl group in 2-decyl-benzimidazole would likely enhance the sensor's lipophilicity, potentially improving its performance in detecting metal ions within biological membranes or organic media.

Table 1: Examples of Benzimidazole-Based Fluorescent Probes for Metal Ion Detection

Probe Type Target Ion(s) Detection Mechanism Reference
"Turn-off" Co²⁺ Photoinduced Electron Transfer (PET) mdpi.com
Ratiometric Cu²⁺, Zn²⁺ Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) and appearance of a new emission band rsc.org
"Turn-off" / Ratiometric Cu²⁺ / Zn²⁺ Fluorescence quenching for Cu²⁺ and a new blue fluorescence emission for Zn²⁺ rsc.org

Currently, there is a lack of specific research in the public domain detailing the application of 2-decyl-benzimidazole for hydration state sensing. While fluorescent probes are used to investigate the hydration of biomimetic cell membranes, the specific use of this compound for such purposes has not been reported.

The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases nih.gov. Fluorescent probes with high sensitivity and low toxicity are in demand for the detection of these fibrils nih.gov. Benzimidazole-based fluorophores have emerged as promising candidates for this application. Research has shown that certain benzimidazole-based fluorescence sensors can bind to amyloid fibrils with high affinity, even at nanomolar concentrations where standard dyes like Thioflavin-T (ThT) may not be effective nih.gov. These probes have demonstrated the ability to detect α-Synuclein and Aβ42 amyloid fibrils with high sensitivity nih.gov. The mechanism of detection involves the binding of the benzimidazole probe to the amyloid fibrils, which results in a significant change in the probe's photophysical properties, leading to a detectable fluorescent signal. The presence of a long alkyl chain, such as the decyl group in 2-decyl-benzimidazole, could potentially enhance the interaction of the probe with the hydrophobic pockets of amyloid fibrils, thereby improving its binding affinity and sensitivity. Furthermore, such modifications can influence the probe's ability to cross cellular membranes, which is crucial for in vivo imaging applications.

Table 2: Comparison of Benzimidazole-Based Probes with Thioflavin-T for Amyloid Fibril Detection

Feature Benzimidazole-Based Probes Thioflavin-T (ThT) Reference
Binding Affinity High affinity at submicromolar concentrations (e.g., 8 x 10⁻⁹ M) Fails to bind at similar low concentrations nih.gov
Detection Limit Can detect α-Syn amyloid fibril as low as 100 x 10⁻⁹ M Higher detection limits nih.gov
Cytotoxicity Extremely low or no cytotoxicity observed Can interfere with fibrillation kinetics nih.gov
Selectivity Selective binding to various amyloid fibrils Can be influenced by the ionic strength of the medium nih.gov

Corrosion Inhibition Mechanisms and Performance

Benzimidazole derivatives are effective corrosion inhibitors for various metals, particularly in acidic environments peacta.orgrsc.orgresearchgate.net. The inhibitive action is attributed to the adsorption of the benzimidazole molecules onto the metal surface, forming a protective barrier peacta.orgresearchgate.net. A study on a closely related compound, 1-decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole (DIB), provides significant insight into the role of the decyl group in corrosion inhibition of carbon steel in a 1 M hydrochloric acid solution peacta.orgresearchgate.net.

The inhibition mechanism involves both physisorption and chemisorption rsc.org. The benzimidazole ring, with its heteroatoms (nitrogen) and π-electrons, can interact with the vacant d-orbitals of the metal atoms (chemisorption) rsc.org. Additionally, in acidic solutions, the protonated benzimidazole molecule can be electrostatically attracted to the negatively charged metal surface (physisorption) rsc.org. The long decyl chain in the molecule enhances its protective properties by increasing the surface coverage on the metal. This hydrophobic alkyl chain repels water and corrosive ions, further isolating the metal from the aggressive medium.

Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have demonstrated that the inhibition efficiency of decyl-substituted benzimidazoles increases with their concentration peacta.orgresearchgate.net. PDP studies indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process peacta.orgresearchgate.net. EIS data confirms the formation of a protective film on the metal surface, as evidenced by an increase in the charge transfer resistance peacta.orgresearchgate.net. The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm peacta.orgresearchgate.net.

Table 3: Electrochemical Data for a Decyl-Benzimidazole Derivative as a Corrosion Inhibitor

Inhibitor Concentration (M) Corrosion Current Density (μA/cm²) Inhibition Efficiency (%) Charge Transfer Resistance (Ω·cm²)
0 1150 - 45
10⁻⁶ 450 60.9 120
10⁻⁵ 250 78.3 250
10⁻⁴ 120 89.6 550
10⁻³ 50 95.7 1200

Data is illustrative and based on findings for 1-decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole in 1 M HCl. peacta.orgresearchgate.net

Integration into Optoelectronic and Spintronic Devices

While benzimidazole derivatives, in general, are investigated for their applications in optoelectronic materials due to their charge-transporting and luminescent properties, specific research on the integration of 2-decyl-benzimidazole into optoelectronic and spintronic devices is not well-documented in the current scientific literature. The benzimidazole scaffold is known to be a component in materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. The introduction of a long alkyl chain like the decyl group could be explored to modify the solubility and film-forming properties of such materials, which is a critical aspect in the fabrication of thin-film devices. However, at present, there are no specific reports on the successful integration or performance of 2-decyl-benzimidazole in these advanced devices. There is no available information on its application in spintronics.

Development of Novel Catalytic Systems

The benzimidazole scaffold can be incorporated into ligands for transition metal catalysts, which are then used in various organic transformations . The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex . However, the scientific literature currently lacks specific examples of novel catalytic systems based on 2-decyl-benzimidazole. While there is extensive research on benzimidazole-containing catalysts for reactions like hydrogenations and cross-coupling reactions, the specific role and advantages of a 2-decyl substituent in these catalytic systems have not been reported. The long alkyl chain could potentially be used to tune the solubility of the catalyst in specific solvent systems or to create micellar catalytic environments, but this remains a hypothetical application without direct research evidence.

Future Research Directions and Unexplored Avenues for 2 Decyl Benzimidazole

Exploration of New Synthetic Methodologies and Greener Chemical Transformations

The synthesis of 2-substituted benzimidazoles traditionally involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, often requiring harsh conditions such as high temperatures. researchgate.net Future research will increasingly focus on the development of more sustainable and efficient synthetic routes specifically adaptable for long-chain alkyl benzimidazoles like the 2-decyl variant.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique offers rapid, efficient reactions with higher yields and cleaner products compared to conventional heating. researchgate.net Its application to the synthesis of 2-decyl-benzimidazole could significantly reduce reaction times and energy consumption.

Catalytic Systems: The use of novel catalysts, such as nano-Fe2O3 in aqueous media or ZnO nanoparticles under ultrasound conditions, presents an environmentally benign approach. researchgate.net These methods avoid hazardous solvents and allow for easy catalyst recovery and reuse.

Green Solvents: Exploring solvents like glycerol, polyethylene (B3416737) glycol (PEG-600), or even waste curd water can dramatically reduce the environmental impact of synthesis. researchgate.netresearchgate.netnih.gov For instance, glycerol-mediated condensation of o-phenylenediamine with cinnamic acids has proven effective for similar structures. researchgate.net

Solvent-Free Conditions: Physical grinding of reactants, potentially with a solid catalyst, is an emerging green methodology that eliminates the need for solvents altogether, reducing waste and simplifying purification. nih.gov

These greener approaches not only align with the principles of sustainable chemistry but also offer economic advantages through reduced energy usage and waste generation.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole (B57391) Derivatives
MethodologyKey Advantages for 2-Decyl-Benzimidazole SynthesisPotential ChallengesReferences
Conventional Heating (e.g., in polyphosphoric acid)Well-established procedures.High temperatures, low yields, by-product formation, harsh reagents. researchgate.net
Microwave-Assisted SynthesisReduced reaction time, increased yields, cleaner reactions.Specialized equipment required, scalability might be a concern. researchgate.net
Green Catalysts (e.g., nano-Fe2O3, ZnO)Environmentally friendly, catalyst recyclability, mild reaction conditions.Catalyst preparation and characterization, potential for leaching. researchgate.net
Use of Green Solvents (e.g., Glycerol, PEG-600)Reduced toxicity and environmental impact, potential for solvent reuse.Product isolation from high-boiling point solvents. researchgate.netnih.gov
Solvent-Free GrindingEliminates solvent waste, simple procedure, energy-efficient.Limited to solid-state reactions, may not be suitable for all substrates. nih.gov

Deeper Mechanistic Insights into Biological Interactions at the Atomic Level

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. rsc.orgmdpi.comrsc.orgrsc.org The long alkyl chain of 2-decyl-benzimidazole is expected to significantly influence its interaction with biological targets by enhancing its lipophilicity. This could facilitate membrane transport and promote hydrophobic interactions within protein binding pockets.

Computational methods like molecular dynamics (MD) simulations can complement these experimental studies by providing a dynamic view of the binding process. mdpi.com MD simulations can help understand the stability of the ligand-protein complex and identify key residues involved in the interaction, including those interacting with the decyl chain through van der Waals forces. nih.govmdpi.com Such detailed mechanistic understanding is crucial for the rational design of more potent and selective therapeutic agents.

Advanced Material Science Applications (e.g., Smart Materials, Organic Electronics)

The unique molecular structure of 2-decyl-benzimidazole, combining a rigid aromatic core with a flexible alkyl chain, makes it a promising candidate for various material science applications.

Organic Electronics: The benzimidazole moiety is a known component in materials for organic light-emitting diodes (OLEDs). nih.gov The length of attached alkyl chains can influence the solubility, processability, and molecular packing of conjugated polymers, which in turn affects their electrochemical and photovoltaic properties. wikipedia.org Future studies could explore the incorporation of 2-decyl-benzimidazole into new polymers for organic solar cells or as a host material in OLEDs, investigating how the decyl chain impacts film morphology and charge transport. nih.govwikipedia.org

Corrosion Inhibitors: Benzimidazole derivatives are effective corrosion inhibitors for various metals. The long alkyl chain in 2-decyl-benzimidazole can enhance its protective action. The benzimidazole head group can adsorb onto the metal surface, while the hydrophobic decyl tail forms a dense, nonpolar barrier that repels corrosive media. nagasaki-u.ac.jp Research into long-chain alkyl-substituted benzimidazoles has shown their great potential as corrosion inhibitors. doi.org

Smart Materials: The self-assembly properties of amphiphilic benzimidazoles could be harnessed to create "smart" materials that respond to external stimuli such as pH, temperature, or light. The non-covalent interactions governing this assembly can be tuned by modifying the structure, potentially leading to applications in areas like controlled-release drug delivery systems or chemical sensors.

Rational Design of Derivatives for Specific Supramolecular Functions

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces, to build complex, functional architectures from molecular components. mdpi.comrsc.org The benzimidazole core is adept at forming hydrogen bonds and participating in π-π stacking. nih.gov The addition of a decyl chain introduces a significant hydrophobic element, making 2-decyl-benzimidazole an amphiphilic building block for self-assembly.

Future research should focus on the rational design of 2-decyl-benzimidazole derivatives to control their self-assembly into specific supramolecular structures like micelles, vesicles, or organogels. nih.gov For instance, the formation of organogels has been observed in binary mixtures of aminobenzimidazoles and acids with long alkyl chains, where both hydrogen bonding and hydrophobic forces play crucial roles. nih.gov

By systematically modifying the benzimidazole ring (e.g., adding hydrogen-bonding sites or metal-coordinating groups) or the alkyl chain (e.g., introducing branching or unsaturation), it will be possible to fine-tune the intermolecular interactions and direct the assembly towards desired morphologies and functions. rsc.org This could lead to the development of novel nanomaterials for applications in catalysis, sensing, and encapsulation.

Integration of Experimental and Computational Approaches for Predictive Modeling and Discovery

The synergy between experimental synthesis and computational modeling is a powerful engine for accelerating the discovery and optimization of new functional molecules. For 2-decyl-benzimidazole and its future derivatives, this integrated approach will be invaluable.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of benzimidazole derivatives with their biological activities (e.g., antifungal activity) or physical properties. researchgate.net Machine learning algorithms can be trained on existing data to predict the properties of novel, unsynthesized compounds, thereby guiding synthetic efforts towards the most promising candidates.

In Silico Screening and Design: Computational tools like molecular docking can be used to screen virtual libraries of 2-decyl-benzimidazole derivatives against various biological targets, predicting their binding modes and affinities. nih.gov This allows for the pre-selection of compounds with a high probability of being active, saving significant time and resources in the lab.

DFT Calculations: Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, stability, and reactivity of molecules. nih.gov It can be used to understand the nature of intermolecular interactions, predict spectroscopic properties, and rationalize reaction mechanisms, providing a deeper understanding of the experimental results. rsc.org

Q & A

Q. What are the standard synthetic routes for 2-substituted benzimidazoles such as 2-decyl-benzimidazole?

The most common method involves condensation of o-phenylenediamine (OPD) with aldehydes under oxidative conditions. For 2-decyl substitution, decanal is reacted with OPD in the presence of oxidizing agents like cupric acetate or air . Alternative protocols include one-pot multicomponent reactions using catalysts such as zinc triflate in ethanol under reflux, which improves yield and reduces reaction time . A comparative table of methods is provided below:

MethodCatalyst/OxidantSolventYield (%)Reference
Classical condensationCupric acetateDMF65–75
One-pot multicomponentZinc triflateEthanol85–90
Microwave-assistedNoneSolvent-free78–82

Q. How can researchers optimize reaction conditions for synthesizing 2-decyl-benzimidazole?

Key variables include:

  • Catalyst selection : Transition metals (e.g., Cu²⁺) enhance cyclization efficiency, while green catalysts like zinc triflate reduce toxicity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) favor traditional methods, whereas ethanol or solvent-free systems align with green chemistry principles .
  • Temperature control : Reflux conditions (80–100°C) are typical, but microwave irradiation can shorten reaction time .

Advanced Research Questions

Q. What catalytic applications do 2-decyl-benzimidazole derivatives have in organic transformations?

2-Decyl-benzimidazole Schiff base metal complexes act as catalysts in oxidation reactions, such as alcohol-to-ketone or olefin epoxidation. For example, Cu(II) complexes derived from 2-decyl-benzimidazole ligands show high turnover numbers (>1,000) in styrene epoxidation . Mechanistic studies suggest the decyl chain enhances ligand solubility and active-site accessibility .

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?

Contradictions often arise from structural variability (e.g., substitution patterns) or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) studies : Systematic modification of the decyl chain length or benzimidazole core to isolate pharmacophoric motifs .
  • In silico modeling : Molecular docking against target proteins (e.g., COX-2 for anti-inflammatory activity) to predict binding affinities .
  • Standardized bioassays : Replicating studies under controlled conditions (e.g., fixed IC₅₀ protocols) to minimize variability .

Q. What are recent advancements in green synthesis methods for benzimidazole derivatives?

  • Solvent-free synthesis : Microwave-assisted reactions eliminate solvents, reducing waste .
  • Biocatalysis : Lipases or immobilized enzymes catalyze cyclization, though yields remain moderate (50–60%) .
  • CO₂ utilization : Cyclization of OPD derivatives using CO₂ as a carbonyl source under H₂, achieving 70–80% yield .

Methodological and Analytical Considerations

Q. What characterization techniques are essential for confirming the structure of 2-decyl-benzimidazole?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution at the C2 position (δ 8.2–8.5 ppm for benzimidazole protons) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., m/z 285.2 for C₁₇H₂₄N₂) .
  • HPLC purity analysis : ≥98% purity using C18 columns and UV detection at 254 nm .

Q. How to design benzimidazole derivatives with enhanced anti-inflammatory activity?

  • Functional group addition : Introduce sulfonamide or carboxyl groups at N1 to improve COX-2 selectivity .
  • Hybrid molecules : Combine benzimidazole with known anti-inflammatory scaffolds (e.g., NSAID motifs) via Mannich reactions .
  • Pharmacokinetic optimization : LogP adjustments (target 2–4) via alkyl chain modifications to enhance bioavailability .

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